molecular formula C20H14ClF3N2O5S B3035764 3-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate CAS No. 338414-10-1

3-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate

Cat. No.: B3035764
CAS No.: 338414-10-1
M. Wt: 486.8 g/mol
InChI Key: LACDZPODGSLEFW-UHFFFAOYSA-N
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Description

3-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a useful research compound. Its molecular formula is C20H14ClF3N2O5S and its molecular weight is 486.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

  • Antimicrobial Agents : Compounds similar to 3-(Acetylamino)phenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate have been used in the synthesis of antimicrobial agents. These include the preparation of novel triazole derivatives with significant antibacterial, antifungal, and anti-inflammatory activities (Neelgundmath & Kotresh, 2012).

Nonlinear Optics

  • Optical Properties : Derivatives of benzenesulfonates have been studied for their potential in second-order nonlinear optics. This involves investigating their molecular-orbital calculation, hyperpolarizability, and absorption maximum wavelength. These properties are crucial in the field of photonics and optoelectronics (Umezawa et al., 2005).

Organic Synthesis and Reaction Studies

  • Organic Synthesis : Various derivatives of benzenesulfonates have been synthesized, showcasing their versatility in chemical reactions. This includes the preparation of compounds with potential pesticidal activities, demonstrating the broad application in organic chemistry (Konečný et al., 1997).
  • Chemical Reaction Dynamics : Studies on the decomposition and interaction of benzenesulfonates in different chemical environments provide insights into the mechanistic aspects of chemical reactions. This knowledge is vital for developing new synthetic methods and understanding reaction pathways (Makarova & Matveeva, 1958).

Antimicrobial and Pesticidal Activities

  • Antimicrobial Research : New derivatives based on benzenesulfonates have shown promising antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Gouda et al., 2010).
  • Pesticidal Activity : Research into the modification of benzenesulfonate derivatives has led to the development of compounds with significant insecticidal activities. These findings are essential for the agricultural industry, offering new avenues for pest control (Samaritoni et al., 1999).

Properties

IUPAC Name

(3-acetamidophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O5S/c1-12(27)26-14-3-2-4-16(10-14)31-32(28,29)17-7-5-15(6-8-17)30-19-18(21)9-13(11-25-19)20(22,23)24/h2-11H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACDZPODGSLEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125336
Record name 3-(Acetylamino)phenyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338414-10-1
Record name 3-(Acetylamino)phenyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338414-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Acetylamino)phenyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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